N-amino-N'-(4-methoxyphenyl)carbamimidothioic acid
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Overview
Description
N-amino-N’-(4-methoxyphenyl)carbamimidothioic acid is an organic compound with the molecular formula C8H10N2OS It is a derivative of carbamimidothioic acid, featuring an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-N’-(4-methoxyphenyl)carbamimidothioic acid typically involves the reaction of 4-methoxyaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include hydrochloric acid and ethanol as a solvent .
Industrial Production Methods
Industrial production of N-amino-N’-(4-methoxyphenyl)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-amino-N’-(4-methoxyphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-amino-N’-(4-methoxyphenyl)carbamimidothioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-amino-N’-(4-methoxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-amino-N’-(4-chlorophenyl)carbamimidothioic acid
- N-amino-N’-(4-methylphenyl)carbamimidothioic acid
- N-amino-N’-(4-ethoxyphenyl)carbamimidothioic acid
Uniqueness
N-amino-N’-(4-methoxyphenyl)carbamimidothioic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with molecular targets, leading to distinct pharmacological properties .
Properties
IUPAC Name |
N-amino-N'-(4-methoxyphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTUQILJEQYQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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